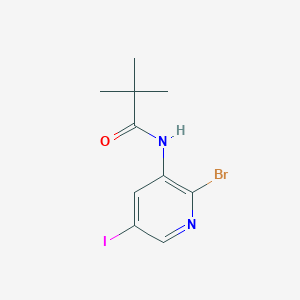![molecular formula C11H8N2O2 B1521450 [2,3'-Bipyridine]-6-carboxylic acid CAS No. 1211540-72-5](/img/structure/B1521450.png)
[2,3'-Bipyridine]-6-carboxylic acid
Overview
Description
[2,3’-Bipyridine]-6-carboxylic acid: is an organic compound with the molecular formula C11H8N2O2 It is a derivative of bipyridine, where a carboxylic acid group is attached to the 6-position of the 2,3’-bipyridine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2,3’-Bipyridine]-6-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available bipyridine derivatives.
Functional Group Introduction: The carboxylic acid group is introduced through various chemical reactions, such as oxidation or carboxylation.
Purification: The final product is purified using techniques like recrystallization or chromatography to achieve the desired purity.
Industrial Production Methods
In an industrial setting, the production of [2,3’-Bipyridine]-6-carboxylic acid may involve:
Large-Scale Synthesis: Utilizing batch or continuous flow reactors to handle large quantities of starting materials.
Optimization of Reaction Conditions: Ensuring optimal temperature, pressure, and solvent conditions to maximize yield and purity.
Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with industry standards.
Chemical Reactions Analysis
Types of Reactions
[2,3’-Bipyridine]-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the carboxylic acid group to form alcohols or other reduced forms.
Substitution: The bipyridine ring can undergo substitution reactions, where different functional groups replace hydrogen atoms.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents, such as bromine or chlorine, are used for substitution reactions.
Major Products
The major products formed from these reactions include various bipyridine derivatives with modified functional groups, which can be further utilized in different applications.
Scientific Research Applications
Chemistry
In chemistry, [2,3’-Bipyridine]-6-carboxylic acid is used as a ligand in coordination chemistry
Biology
In biological research, this compound is investigated for its potential as a building block in the synthesis of biologically active molecules. Its derivatives may exhibit interesting biological activities, making it a valuable compound in drug discovery.
Medicine
In medicine, [2,3’-Bipyridine]-6-carboxylic acid derivatives are explored for their therapeutic potential. They may act as inhibitors or modulators of specific biological pathways, offering new avenues for the development of pharmaceuticals.
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials, such as polymers and nanomaterials. Its unique properties make it suitable for applications in electronics, coatings, and other high-performance materials.
Mechanism of Action
The mechanism by which [2,3’-Bipyridine]-6-carboxylic acid exerts its effects involves its ability to coordinate with metal ions. This coordination can influence the reactivity and stability of the metal complexes, which in turn affects their catalytic and biological activities. The molecular targets and pathways involved depend on the specific application and the nature of the metal complexes formed.
Comparison with Similar Compounds
Similar Compounds
[2,2’-Bipyridine]-6-carboxylic acid: Similar in structure but with different positional isomerism.
[2,2’-Bipyridine]-6,6’-dicarboxylic acid: Contains two carboxylic acid groups, offering different chemical properties.
[4,4’-Bipyridine]-2,2’-dicarboxylic acid: Another bipyridine derivative with distinct functional groups.
Uniqueness
[2,3’-Bipyridine]-6-carboxylic acid is unique due to its specific positioning of the carboxylic acid group, which influences its chemical reactivity and coordination behavior. This uniqueness makes it particularly valuable in the synthesis of specialized metal complexes and advanced materials.
Properties
IUPAC Name |
6-pyridin-3-ylpyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2/c14-11(15)10-5-1-4-9(13-10)8-3-2-6-12-7-8/h1-7H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDIWAIVHNHCTTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C(=O)O)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80668440 | |
| Record name | [2,3'-Bipyridine]-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80668440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
845827-00-1 | |
| Record name | [2,3'-Bipyridine]-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80668440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


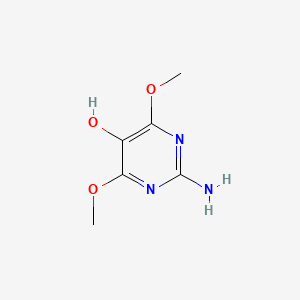


![3-[(4-Benzylpiperazin-1-yl)sulfonyl]-4-fluorobenzoic acid](/img/structure/B1521373.png)


![2-(Bicyclo[2.2.1]heptan-2-ylamino)ethanol](/img/structure/B1521379.png)

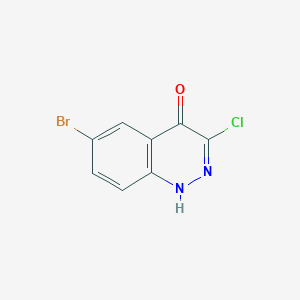
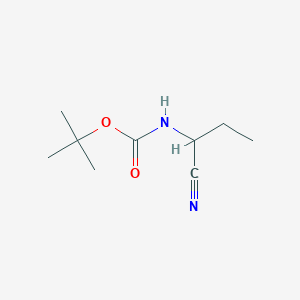
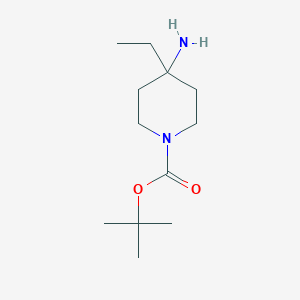
![[2,3'-Bipyridine]-5-carbaldehyde](/img/structure/B1521385.png)
